molecular formula C15H14N2O4S B2849350 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921538-88-7

4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2849350
CAS No.: 921538-88-7
M. Wt: 318.35
InChI Key: PFTBGLJCTJMWOZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide. This process can be achieved in the absence of metals or photo-redox catalysts under mild conditions . Another method involves the use of indium chloride as a catalyst in a three-component reaction to synthesize functionalized benzamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of green synthetic organic chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with molecular targets involved in apoptosis. The compound activates procaspase-3, leading to the induction of apoptosis in cancer cells. This process involves the regulation of proteins such as BIM, BAX, Bcl-2, and p53, which are crucial in the apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with apoptotic pathways effectively. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

4-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-11-2-7-14-10(8-11)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTBGLJCTJMWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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